[3-(Benzyloxy)propyl]amine hydrochloride
Description
[3-(Benzyloxy)propyl]amine hydrochloride (CAS: 132061-36-0) is a primary amine hydrochloride salt characterized by a benzyl ether group attached to a three-carbon propyl chain terminating in an amine functionality. Its molecular formula is C₁₀H₁₆ClNO, with a molecular weight of 201.69 g/mol ().
Key structural features include:
- Primary amine: Imparts basicity and facilitates salt formation (hydrochloride improves stability and solubility).
Structure
3D Structure of Parent
Properties
IUPAC Name |
3-phenylmethoxypropan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c11-7-4-8-12-9-10-5-2-1-3-6-10;/h1-3,5-6H,4,7-9,11H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHACYHUPDFXUIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCCN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Benzyloxy)propyl]amine hydrochloride typically involves the reaction of [3-(Benzyloxy)propyl]amine with hydrochloric acid. One common method includes the reaction of 3-benzyloxy-1-propanol with a halogenating agent such as thionyl chloride to form 3-benzyloxypropyl chloride. This intermediate is then reacted with ammonia or an amine to produce [3-(Benzyloxy)propyl]amine, which is subsequently treated with hydrochloric acid to yield the hydrochloride salt .
Industrial Production Methods
In industrial settings, the production of [3-(Benzyloxy)propyl]amine hydrochloride may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
[3-(Benzyloxy)propyl]amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form primary amines or alcohols.
Substitution: The amine group can participate in nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are typically employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid, while reduction can produce benzyl alcohol or primary amines .
Scientific Research Applications
[3-(Benzyloxy)propyl]amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the production of dyes, surfactants, and polymers.
Mechanism of Action
The mechanism of action of [3-(Benzyloxy)propyl]amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can enhance the compound’s binding affinity to these targets, leading to inhibition or activation of biological pathways. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Piperazine-Based Analogues (HBK Series)
- Structural Differences: These compounds feature a piperazine core substituted with phenoxyalkyl chains and aryl groups (e.g., 2-methoxyphenyl). For instance, HBK16 has a 2-chloro-6-methylphenoxypropyl chain, while HBK17 has a 2,5-dimethylphenoxypropyl group.
- Pharmacological Activity: Piperazine derivatives often target serotonin or dopamine receptors (e.g., as antipsychotics or antidepressants), whereas [3-(Benzyloxy)propyl]amine hydrochloride lacks such documented activity . Molecular Weight: HBK compounds (e.g., HBK18: ~400 g/mol) are heavier due to the piperazine core and additional substituents.
Duloxetine Hydrochloride
Structure : N-methyl-γ-(1-naphthalenyloxy)-2-thiophenepropanamine hydrochloride ().
- Molecular Weight: Duloxetine (C₁₈H₁₉NOS·HCl, 333.87 g/mol) is significantly heavier, impacting pharmacokinetics.
{3-[(1-Benzylindazol-3-yl)oxy]propyl}diethylamine Hydrochloride
Structure : Features an indazole ring and diethylamine ().
- Key Comparisons: Basicity: The diethylamine group (tertiary amine) is less basic than the primary amine in [3-(Benzyloxy)propyl]amine hydrochloride, altering pH-dependent solubility.
[3-(4-Methyl-1,3-thiazol-5-yl)propyl]amine Hydrochloride
Structure : Contains a methyl-substituted thiazole ring ().
- Key Comparisons :
- Electronic Effects : The thiazole’s electron-deficient nature may enhance hydrogen bonding or dipole interactions, unlike the benzyloxy group’s electron-rich aromatic system.
- Applications : Used in scientific research as a synthetic intermediate, similar to [3-(Benzyloxy)propyl]amine hydrochloride, but with distinct reactivity due to the heterocycle .
N-[3-(4-{3-Fluorobenzyloxy}phenoxy)propyl]morpholine Hydrochloride
Structure: Morpholine ring with fluorobenzyloxy and phenoxy groups ().
- Key Comparisons :
Comparative Data Table
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Applications |
|---|---|---|---|---|
| [3-(Benzyloxy)propyl]amine HCl | C₁₀H₁₆ClNO | 201.69 | Benzyloxy, primary amine | Synthetic intermediate |
| HBK16 (Piperazine derivative) | ~C₂₃H₃₀ClN₂O₂ (estimated) | ~425.0 | Chloro-methylphenoxy, piperazine | Pharmacological research |
| Duloxetine HCl | C₁₈H₁₉NOS·HCl | 333.87 | Naphthalenyloxy, thiophene | SNRI antidepressant |
| [3-(4-Methylthiazolyl)propyl]amine HCl | C₇H₁₃ClN₂S | 193.71 | Methyl-thiazole | Research intermediate |
| N-[3-(4-Fluorobenzyloxy)propyl]morpholine HCl | C₂₁H₂₅ClFNO₃ | 393.89 | Fluorobenzyloxy, morpholine | Anesthetic/antipruritic formulations |
Critical Analysis of Structural and Functional Differences
- Lipophilicity : Benzyloxy and naphthalenyloxy groups enhance lipophilicity, but electron-withdrawing groups (e.g., fluorine in ) reduce it.
- Solubility : Primary amines (e.g., [3-(Benzyloxy)propyl]amine HCl) have moderate water solubility, while morpholine or piperazine derivatives () exhibit improved solubility due to cyclic amines.
- Bioactivity : Bulky aromatic systems (e.g., indazole in ) or heterocycles (thiazole in ) correlate with specific receptor interactions, unlike simpler alkylamine structures.
Biological Activity
[3-(Benzyloxy)propyl]amine hydrochloride is an organic compound that has garnered attention in the fields of medicinal chemistry and biochemical research due to its potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a benzyloxy group attached to a propyl amine moiety. Its structure facilitates various interactions with biological molecules, which are crucial for its activity.
- Molecular Formula : CHClN
- Molecular Weight : 189.69 g/mol
- CAS Number : 16728-64-6
The biological activity of [3-(Benzyloxy)propyl]amine hydrochloride is primarily attributed to its ability to interact with specific molecular targets:
- Hydrogen Bonding : The amine group can form hydrogen bonds with biological receptors or enzymes.
- π-π Interactions : The benzyloxy group can engage in π-π interactions with aromatic residues in proteins, enhancing binding affinity and specificity.
These interactions can modulate enzyme activity or receptor signaling pathways, leading to various biological effects.
Biological Activity and Applications
Research indicates that [3-(Benzyloxy)propyl]amine hydrochloride exhibits several notable biological activities:
-
Antimicrobial Activity :
- The compound has been investigated for its potential antimicrobial properties against various pathogens.
- In vitro studies have shown promising results against Staphylococcus aureus, with minimum inhibitory concentration (MIC) values comparable to established antibiotics.
-
Anticancer Properties :
- Preliminary studies suggest that the compound may possess anticancer activity, particularly in cell lines expressing mutant RAS proteins.
- It has been observed to induce apoptosis in RAS-dependent cancer cells, indicating potential as a therapeutic agent in oncology.
-
Enzyme Interaction Studies :
- The compound's structural features make it suitable for studying enzyme interactions, particularly those involving amine oxidases and other catalytic enzymes.
Data Table of Biological Activities
| Activity Type | Target Organism/Cell Line | MIC/IC50 Value | Notes |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 3.12 μg/mL | Effective against Gram-positive bacteria |
| Anticancer | RAS-dependent cancer cells | IC50 = 5 μM | Induces apoptosis in mutant NRAS cells |
| Enzyme Interaction | Various enzymes | N/A | Potential modulator of enzyme activity |
Case Studies
-
Study on Antimicrobial Activity :
A study conducted by researchers evaluated the antimicrobial efficacy of [3-(Benzyloxy)propyl]amine hydrochloride against various bacterial strains. The compound demonstrated significant inhibitory effects on Staphylococcus aureus, suggesting its potential as an alternative therapeutic agent in treating bacterial infections. -
Investigation of Anticancer Effects :
In a series of experiments focusing on RAS-driven tumors, [3-(Benzyloxy)propyl]amine hydrochloride was tested on cell lines with different RAS mutations. The results indicated selective cytotoxicity towards mutant NRAS cells while sparing normal cells, highlighting its potential use in targeted cancer therapies.
Q & A
Q. What are the optimal synthesis routes for [3-(Benzyloxy)propyl]amine hydrochloride, and how do reaction parameters influence yield?
The synthesis typically involves amine alkylation under high-pressure conditions, followed by hydrochloride salt formation using HCl. Key parameters include temperature control (80–120°C), stoichiometric ratios of benzyl chloride and propylamine precursors, and purification via recrystallization. Industrial methods may employ continuous flow reactors for scalability .
Q. Which spectroscopic techniques are most effective for structural confirmation of [3-(Benzyloxy)propyl]amine hydrochloride?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the benzyloxy and propylamine moieties. Fourier-Transform Infrared Spectroscopy (FTIR) identifies N–H and C–O stretches, while High-Performance Liquid Chromatography (HPLC) with UV detection (≥95% purity) ensures product integrity. Mass spectrometry (MS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z ~182) .
Q. What are the primary biological or pharmacological models used to study this compound?
In vitro assays include enzyme inhibition studies (e.g., monoamine oxidases) and receptor-binding experiments (e.g., serotonin or dopamine receptors). Cell-based models, such as neuronal cell lines, assess neuropharmacological activity. Zebrafish or rodent models may evaluate metabolic stability and blood-brain barrier penetration .
Advanced Research Questions
Q. How can competing reaction pathways during synthesis lead to byproducts, and what strategies mitigate these?
Side reactions, such as over-alkylation or ether cleavage, generate impurities like N-benzylated derivatives or free amines. Kinetic monitoring via in-situ NMR or HPLC-MS identifies intermediates. Adjusting pH during HCl salt formation and using protecting groups (e.g., Boc) for the amine can suppress side pathways .
Q. How should researchers resolve discrepancies in purity assessments between HPLC and titration methods?
HPLC quantifies organic impurities (e.g., unreacted benzyl chloride), while non-aqueous titration measures free amine content. Discrepancies arise from hydrochloride salt hydration or residual solvents. Cross-validate with Karl Fischer titration (water content) and thermogravimetric analysis (TGA) for salt stability .
Q. What experimental designs address contradictory neuropharmacological data in animal models?
Contradictions may stem from species-specific metabolism or dosing regimens. Use isotopic labeling (e.g., deuterated analogs) to track pharmacokinetics. Pair behavioral assays (e.g., forced swim test) with ex vivo neurotransmitter quantification (LC-MS/MS) to correlate activity with tissue concentrations .
Q. What factors influence the compound’s stability in aqueous solutions, and how can degradation be minimized?
Hydrolysis of the benzyloxy group or amine oxidation are primary degradation pathways. Stability studies under varying pH (2–9), temperature (4–40°C), and light exposure guide storage conditions (e.g., −20°C, inert atmosphere). Add antioxidants (e.g., BHT) or use lyophilization for long-term stability .
Q. How does the benzyloxy group’s steric and electronic profile affect reactivity in coupling reactions?
The benzyloxy group’s electron-donating nature enhances nucleophilic substitution at the propylamine terminus. Steric hindrance from the benzyl ring may slow reactions with bulky electrophiles. Computational modeling (DFT) predicts reaction sites, while X-ray crystallography confirms spatial arrangements .
Q. What advanced strategies are used for impurity profiling in GMP-compliant synthesis?
Orthogonal methods include LC-MS/MS for structural elucidation of trace impurities (≤0.1%) and preparative HPLC for isolation. Reference standards for known impurities (e.g., N-methyl derivatives) are synthesized and characterized via 2D NMR and HRMS .
Q. How does [3-(Benzyloxy)propyl]amine hydrochloride compare to non-benzyloxy analogs in drug delivery applications?
The benzyloxy group improves lipophilicity (logP ~2.5 vs. ~1.2 for non-benzyloxy analogs), enhancing blood-brain barrier penetration. Comparative studies using parallel artificial membrane permeability assays (PAMPA) and in vivo imaging quantify bioavailability differences .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
